molecular formula C9H8F3NO2 B8524208 2-(2,3,4-Trifluoroanilino)propionic acid

2-(2,3,4-Trifluoroanilino)propionic acid

Cat. No. B8524208
M. Wt: 219.16 g/mol
InChI Key: BLWNMSFNFCTGAK-UHFFFAOYSA-N
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Patent
US07087778B2

Procedure details

Methyl (2R)-2-(2,3,4-trifluoroanilino)propionate (223 mg, 91% ee) was dissolved in DMAc (3 ml) and potassium carbonate (474.1 mg) was added thereto at room temperature. The liquid reaction mixture was stirred at 95° C. for 19 hours. After adding an aqueous solution of sodium hydroxide (3 mol/l), the liquid reaction mixture was stirred for 1 hour and then adjusted to pH 2 with hydrochloric acid (3 mol/l) followed by extraction with IPE. Next, it was dried over anhydrous magnesium sulfate. After evaporating the solvent, the crude product thus obtained was recrystallized from a solvent mixture of methylene chloride with normal hexane to thereby give the title compound (198 mg) as colorless crystals. The optical purity of this product was 0% ee. Various spectral data of this product was identical with those obtained in Example 23.
Name
Methyl (2R)-2-(2,3,4-trifluoroanilino)propionate
Quantity
223 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
474.1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:14]([F:15])=[C:13]([F:16])[CH:12]=[CH:11][C:3]=1[NH:4][C@H:5]([CH3:10])[C:6]([O:8]C)=[O:7].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+].Cl>CC(N(C)C)=O>[F:1][C:2]1[C:14]([F:15])=[C:13]([F:16])[CH:12]=[CH:11][C:3]=1[NH:4][CH:5]([CH3:10])[C:6]([OH:8])=[O:7] |f:1.2.3,4.5|

Inputs

Step One
Name
Methyl (2R)-2-(2,3,4-trifluoroanilino)propionate
Quantity
223 mg
Type
reactant
Smiles
FC1=C(N[C@@H](C(=O)OC)C)C=CC(=C1F)F
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
474.1 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred at 95° C. for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with IPE
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Next, it was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from a solvent mixture of methylene chloride with normal hexane

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
FC1=C(NC(C(=O)O)C)C=CC(=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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